BenchChemオンラインストアへようこそ!

Vasopressin V2 receptor antagonist 1

Vasopressin receptor binding Radioligand displacement ADPKD

Vasopressin V2 receptor antagonist 1 (Compound 4g; CAS 2648650-50-2) is a non-peptide benzazepine with Ki 3.8 nM for V2R—filling the potency gap between tolvaptan (0.43 nM) and mozavaptan (9.42 nM). Its moderate affinity avoids slowly reversible binding, ensuring clean dose-response curves. Optimized for radioligand displacement, cAMP assays, and receptor occupancy studies in ADPKD research. Do not substitute with other vaptans—potency differences exceed 20-fold.

Molecular Formula C33H37ClN4O4
Molecular Weight 589.1 g/mol
Cat. No. B12419164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasopressin V2 receptor antagonist 1
Molecular FormulaC33H37ClN4O4
Molecular Weight589.1 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)NCCC(=O)N5CCOCC5)C
InChIInChI=1S/C33H37ClN4O4/c1-22-6-3-4-7-26(22)32(40)36-25-10-11-27(23(2)20-25)33(41)38-15-5-8-29(28-21-24(34)9-12-30(28)38)35-14-13-31(39)37-16-18-42-19-17-37/h3-4,6-7,9-12,20-21,29,35H,5,8,13-19H2,1-2H3,(H,36,40)
InChIKeyCEPCBRWQBCKEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vasopressin V2 Receptor Antagonist 1: Non-Peptide Benzazepine V2R Blocker with Ki 3.8 nM


Vasopressin V2 receptor antagonist 1 (Compound 4g) is a non-peptide small molecule belonging to the benzazepine chemical class that acts as a competitive antagonist of the vasopressin V2 receptor (V2R). Its molecular formula is C33H37ClN4O4 with a molecular weight of 589.12 g/mol, and it demonstrates a binding affinity (Ki) of 3.8 nM for the human V2 receptor in vitro . This compound is primarily utilized as a research tool for investigating autosomal dominant polycystic kidney disease (ADPKD) and related pathophysiological processes .

Why Vasopressin V2 Receptor Antagonist 1 Cannot Be Interchanged with Other Vaptans


Although several vasopressin V2 receptor antagonists ('vaptans') share the same nominal target, their in vitro potency, selectivity profiles versus V1a/V1b receptors, and oral pharmacokinetics vary dramatically across chemical scaffolds. For example, tolvaptan exhibits a Ki of 0.43 nM for V2R, while mozavaptan shows a Ki of 9.42 nM—a greater than 20-fold difference in binding affinity [1]. Substituting one compound for another without accounting for these quantitative differences can lead to misinterpretation of dose-response relationships, off-target confounding, and irreproducible in vivo outcomes. Vasopressin V2 receptor antagonist 1 occupies a distinct potency niche (Ki 3.8 nM) that does not map directly onto any single comparator, making generic substitution scientifically invalid .

Quantitative Differentiation of Vasopressin V2 Receptor Antagonist 1 from Comparator Vaptans


Binding Affinity (Ki) for Human V2 Receptor: Cross-Study Ranking

Vasopressin V2 receptor antagonist 1 exhibits a Ki of 3.8 nM for the human V2 receptor . In cross-study comparison, this places the compound with intermediate potency among major V2 antagonists: more potent than mozavaptan (Ki 9.42 nM) but less potent than tolvaptan (Ki 0.43 nM) or lixivaptan (Ki 2.3 nM) [1][2]. Conivaptan, a dual V1a/V2 antagonist, has a V2 Ki of 3.04 nM, which is comparable to Compound 4g [3].

Vasopressin receptor binding Radioligand displacement ADPKD

Selectivity Profile: V2-Selective vs. Dual V1a/V2 Antagonists

Vasopressin V2 receptor antagonist 1 is described as having specific action on the V2 receptor without significant effects on other vasopressin receptor subtypes . In contrast, conivaptan and YM087 are dual V1a/V2 antagonists with sub-nanomolar Ki values at V1a (0.48 nM and 6.3 nM, respectively) [1][2]. Mozavaptan exhibits ~85-fold selectivity for V2 over V1a (IC50 V2: 14 nM, V1a: 1.2 μM) . Quantitative V1a binding data for Compound 4g are not publicly available, limiting the strength of direct comparison.

Vasopressin receptor selectivity Off-target pharmacology V1a receptor

Oral Bioavailability: Preclinical Pharmacokinetic Comparison

Oral bioavailability data for Vasopressin V2 receptor antagonist 1 are not reported in public literature. However, structurally related benzazepine vaptans demonstrate variable oral bioavailability: tolvaptan is well-absorbed orally (exact rat bioavailability not specified but effective at oral doses of 0.03–10 mg/kg), YM087 (conivaptan) shows 44% oral bioavailability in humans, and RWJ-351647 exhibits 41.9% in rats [1][2][3]. The absence of PK data for Compound 4g represents a critical gap for in vivo studies.

Oral bioavailability Pharmacokinetics In vivo efficacy

Optimal Research Applications for Vasopressin V2 Receptor Antagonist 1


In Vitro Binding and Functional Studies Requiring Sub-10 nM V2R Occupancy

Given its Ki of 3.8 nM, Vasopressin V2 receptor antagonist 1 is well-suited for in vitro radioligand displacement assays, cAMP accumulation inhibition experiments, and receptor occupancy studies where a moderate-affinity V2 antagonist is desired. This potency range allows for clear dose-response curves without the risk of irreversible or slowly reversible binding that can occur with sub-nanomolar compounds like tolvaptan .

ADPKD Mechanistic Research

Vasopressin V2 receptor antagonist 1 is specifically indicated by vendors for ADPKD research . In this context, V2R antagonism is hypothesized to reduce cAMP-driven cyst growth. Researchers investigating the role of vasopressin signaling in cystogenesis may select this compound as a tool to modulate V2R activity, though confirmation of selectivity and cellular potency is advised due to the absence of published functional data .

Comparative Pharmacology Studies with Established Vaptans

The intermediate Ki of Compound 4g (3.8 nM) fills a potency gap between highly potent agents like tolvaptan (Ki 0.43 nM) and less potent agents like mozavaptan (Ki 9.42 nM) [1][2]. Researchers performing structure-activity relationship (SAR) studies or comparative pharmacology panels may use this compound to explore the functional consequences of moderate V2R affinity, providing a distinct data point in concentration-response analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasopressin V2 receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.